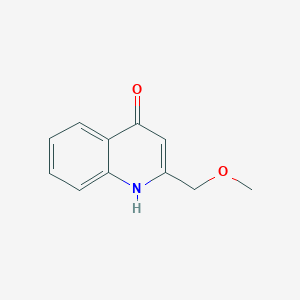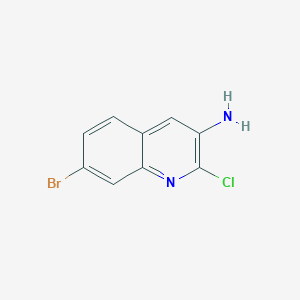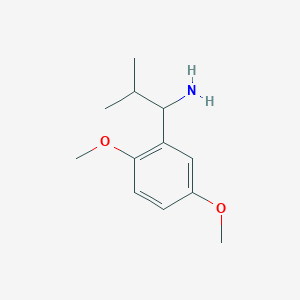![molecular formula C14H18F3N B13196806 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-(trifluoromethyl)benzaldehyde with an appropriate Grignard reagent to form 3-(trifluoromethyl)phenylethanol.
Conversion to Target Compound: The intermediate is then subjected to a reductive amination reaction with piperidine under hydrogenation conditions, typically using a palladium catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine
- 4-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperidine
- 4-{2-[3-(Difluoromethyl)phenyl]ethyl}piperidine
Uniqueness
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, receptor binding affinities, and metabolic stability, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C14H18F3N |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-3-1-2-12(10-13)5-4-11-6-8-18-9-7-11/h1-3,10-11,18H,4-9H2 |
Clave InChI |
UWLCBTXSCHGZCR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)









